molecular formula C25H34N4O2 B2622805 N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1115923-18-6

N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Katalognummer B2622805
CAS-Nummer: 1115923-18-6
Molekulargewicht: 422.573
InChI-Schlüssel: LQYUMFPQPRPFBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide, also known as CP-122,721, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 1995 by Pfizer as a potential treatment for drug addiction and other neurological disorders. CP-122,721 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Wirkmechanismus

N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. By blocking the activity of the dopamine D3 receptor, N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can modulate the activity of the mesolimbic pathway and other dopamine-dependent pathways in the brain.
Biochemical and Physiological Effects:
N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce the reinforcing effects of drugs of abuse, including cocaine and methamphetamine. It has also been shown to reduce the symptoms of depression and anxiety in animal models. Additionally, N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has been shown to have potential applications in the treatment of Parkinson's disease and other neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. Additionally, N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has good pharmacokinetic properties, meaning it can be administered orally and has a long half-life in the body.
One of the limitations of N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Zukünftige Richtungen

There are several potential future directions for research on N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide. One area of interest is its potential applications in the treatment of drug addiction. N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has been shown to reduce the reinforcing effects of drugs of abuse in animal models, and further research could explore its potential as a treatment for addiction in humans.
Another area of interest is its potential applications in the treatment of neurological disorders, including depression, anxiety, and Parkinson's disease. Further research could explore the mechanisms by which N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide exerts its effects and identify potential therapeutic targets.
Overall, N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a promising tool for scientific research, particularly in the fields of neuroscience and pharmacology. Its selective antagonism of the dopamine D3 receptor makes it a valuable tool for studying the effects of this receptor on various neurological processes. Further research is needed to fully understand its potential applications and limitations.

Synthesemethoden

N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-ethylphenol with 2-chloro-6-(4-methylpiperazin-1-yl)pyrimidine to form 6-(4-ethylphenoxy)pyrimidin-4-amine. This intermediate is then reacted with cycloheptyl isocyanate to form N-cycloheptyl-6-(4-ethylphenoxy)pyrimidin-4-amine. Finally, this compound is reacted with 4-piperidone to form N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has been extensively studied for its potential applications in scientific research. One of its primary uses is as a tool to study the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily found in the mesolimbic pathway of the brain. It has been implicated in various neurological disorders, including drug addiction, depression, and schizophrenia.

Eigenschaften

IUPAC Name

N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-2-19-9-11-22(12-10-19)31-24-17-23(26-18-27-24)29-15-13-20(14-16-29)25(30)28-21-7-5-3-4-6-8-21/h9-12,17-18,20-21H,2-8,13-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYUMFPQPRPFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.